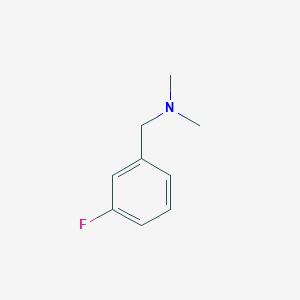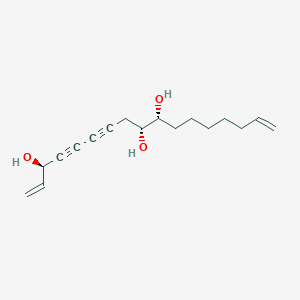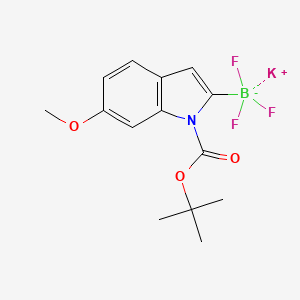![molecular formula C10H12BrN3 B12841422 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[311]heptane is a bicyclic compound featuring a bromopyridine moiety This compound is of interest due to its unique structure, which combines a brominated pyridine ring with a diazabicycloheptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane can be achieved through a multi-step process. One common approach involves the bromination of pyridine followed by the formation of the diazabicycloheptane ring. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
The formation of the diazabicycloheptane ring can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Cyclization Reactions: The diazabicycloheptane ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its bicyclic structure can be explored for the development of novel materials with specific properties, such as high stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe or a ligand in biological studies to investigate the interactions with various biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding or π-π interactions, while the diazabicycloheptane ring can provide rigidity and spatial orientation to the molecule.
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound shares the bicyclic structure but lacks the bromopyridine moiety, making it less versatile in terms of functionalization.
Bicyclo[3.1.1]heptane Derivatives: These compounds have similar bicyclic frameworks but differ in the substituents attached to the ring system.
Uniqueness
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane is unique due to the presence of both a brominated pyridine ring and a diazabicycloheptane structure. This combination provides a versatile platform for further functionalization and exploration in various scientific fields.
属性
分子式 |
C10H12BrN3 |
|---|---|
分子量 |
254.13 g/mol |
IUPAC 名称 |
3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H12BrN3/c11-10-2-1-9(4-12-10)14-5-7-3-8(6-14)13-7/h1-2,4,7-8,13H,3,5-6H2 |
InChI 键 |
MKDOHOGBFJXSRV-UHFFFAOYSA-N |
规范 SMILES |
C1C2CN(CC1N2)C3=CN=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


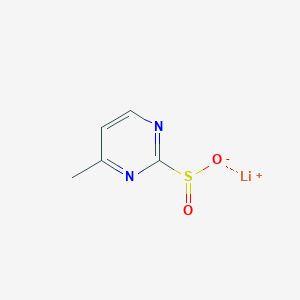



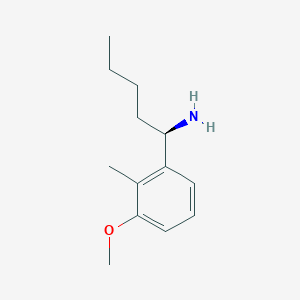
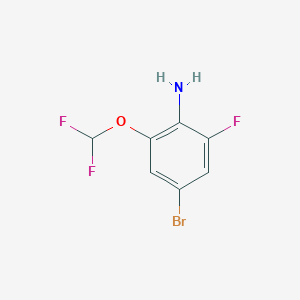

![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)


